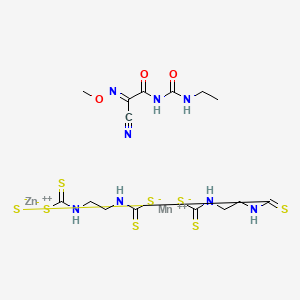
3'-(4-Nitrophenyl)-5-phenyl-4,4',5,5'-tetrahydro-3,5'-bi-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a nitrophenyl group and a phenyl group attached to a bi-1,2-oxazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-nitrobenzaldehyde with phenylhydrazine to form an intermediate hydrazone, which is then cyclized to form the desired bi-1,2-oxazole ring system. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated synthesis equipment can help in optimizing the reaction parameters and reducing the production time .
Analyse Des Réactions Chimiques
Types of Reactions
3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound potentially useful as an anticancer agent . Additionally, the compound’s ability to interact with enzymes and proteins can modulate various biochemical pathways, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenylsulfonyltryptophan: This compound features a similar nitrophenyl group and is used in various biochemical studies.
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
3’-(4-Nitrophenyl)-5-phenyl-4,4’,5,5’-tetrahydro-3,5’-bi-1,2-oxazole is unique due to its specific combination of a nitrophenyl group and a bi-1,2-oxazole ring system. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
63323-03-5 |
|---|---|
Formule moléculaire |
C18H15N3O4 |
Poids moléculaire |
337.3 g/mol |
Nom IUPAC |
3-[3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-5-phenyl-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C18H15N3O4/c22-21(23)14-8-6-12(7-9-14)15-10-18(25-19-15)16-11-17(24-20-16)13-4-2-1-3-5-13/h1-9,17-18H,10-11H2 |
Clé InChI |
HFCFMRHQFIWYGE-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON=C1C2CC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


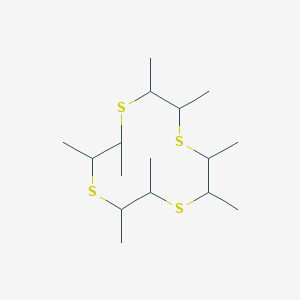
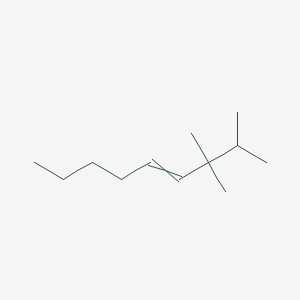
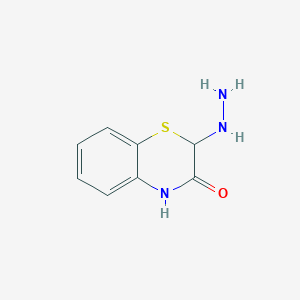
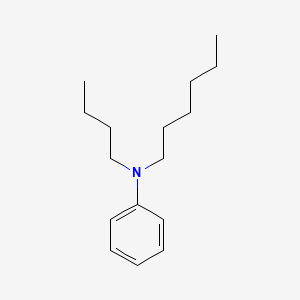

![9-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14497261.png)
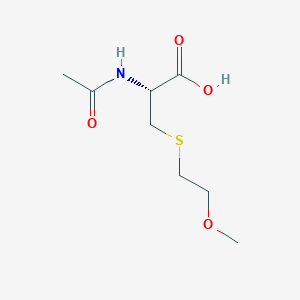
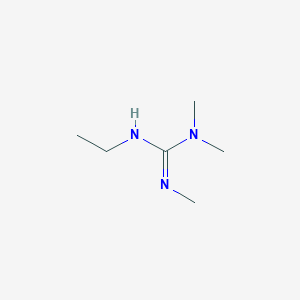
![Tricyclo[3.1.1.0~3,6~]heptane-6-carbonyl chloride](/img/structure/B14497280.png)

